molecular formula C6H13ClFN B1485085 3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride CAS No. 2098056-80-3

3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride

Cat. No. B1485085
CAS RN: 2098056-80-3
M. Wt: 153.62 g/mol
InChI Key: DGIDFEIBIKFUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride (3-CPFPA) is a cyclic amine hydrochloride used as a reagent in organic synthesis. It is a colorless, water-soluble crystalline solid with a molecular weight of 197.6 g/mol and a melting point of 183-186°C. 3-CPFPA is widely used in research laboratories for its reactivity, selectivity, and versatility.

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

A study by Lifchits and Charette (2008) describes the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This method was applied in an enantioselective synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing the potential of cyclopropyl-containing compounds in medicinal chemistry (Lifchits & Charette, 2008).

New Synthetic Processes

Yang Qiu-yan (2013) reported a new process for preparing cyclopropyl carboxylic acid, highlighting the environmental benefits and alignment with green chemistry principles. This process involves amination with cyclopropylamine, indicative of the relevance of cyclopropylamines in synthetic organic chemistry (Yang Qiu-yan, 2013).

Multicomponent Cyclopropane Synthesis

Li et al. (2019) developed a Cu-catalyzed cyclopropene carbometalation with organoboron reagents, enabling a three-component cyclopropane synthesis. This process allows for the creation of medicinally relevant 2-arylcyclopropylamines, demonstrating a significant improvement in the efficiency of ACPA synthesis (Li et al., 2019).

Enantioselective Cyclopropane Synthesis

Feng et al. (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination. This highlights the importance of cyclopropane structures in developing biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).

properties

IUPAC Name

3-cyclopropyl-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6(4-8)3-5-1-2-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIDFEIBIKFUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride
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Reactant of Route 6
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